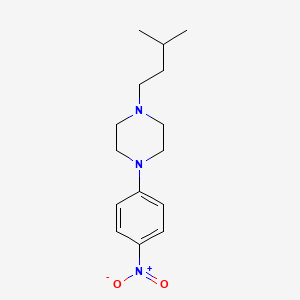

1-Isopentyl-4-(4-nitrophenyl)piperazine

Descripción

1-Isopentyl-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a 4-nitrophenyl group at the 4-position and an isopentyl (3-methylbutyl) chain at the 1-position. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as key intermediates or bioactive molecules. The synthesis of such compounds typically involves nucleophilic substitution reactions or ring-opening strategies using cyclic tertiary amines, as demonstrated in the preparation of sulfur-containing ethyl piperazine analogs . The isopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.

Propiedades

Fórmula molecular |

C15H23N3O2 |

|---|---|

Peso molecular |

277.36 g/mol |

Nombre IUPAC |

1-(3-methylbutyl)-4-(4-nitrophenyl)piperazine |

InChI |

InChI=1S/C15H23N3O2/c1-13(2)7-8-16-9-11-17(12-10-16)14-3-5-15(6-4-14)18(19)20/h3-6,13H,7-12H2,1-2H3 |

Clave InChI |

NRPCXOOXZNMKDK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituent groups. Key comparisons include:

Physicochemical Properties

- Solubility: Piperazine derivatives with ethylene spacers (e.g., quinolone-linked compounds in ) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct attachment of aromatic groups (e.g., phenyl) reduces solubility to <20 μM. The isopentyl group’s hydrophobicity may lower aqueous solubility relative to polar substituents .

- Metabolic Stability : Piperazine rings are metabolic hotspots. Deethylation and oxidation occur in compounds with labile N-alkyl groups (). The isopentyl group’s branched structure may slow oxidative metabolism compared to linear chains.

Crystallographic and Conformational Analysis

Crystal structures of 4-nitrophenylpiperazinium salts () reveal that substituents influence packing motifs. For example:

- Axial vs. equatorial orientation of exocyclic N–C bonds affects hydrogen-bonding networks.

- π–π stacking in 4-nitrophenyl groups dominates packing in some salts (e.g., III in ). The isopentyl group’s bulk may disrupt such interactions, altering crystallization behavior.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.